Sapanisertib

Catalog No.
S548417
CAS No.
1224844-38-5
M.F
C15H15N7O
M. Wt
309.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sapanisertib

CAS Number

1224844-38-5

Product Name

Sapanisertib

IUPAC Name

5-(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-1,3-benzoxazol-2-amine

Molecular Formula

C15H15N7O

Molecular Weight

309.33 g/mol

InChI

InChI=1S/C15H15N7O/c1-7(2)22-14-11(13(16)18-6-19-14)12(21-22)8-3-4-10-9(5-8)20-15(17)23-10/h3-7H,1-2H3,(H2,17,20)(H2,16,18,19)

InChI Key

GYLDXIAOMVERTK-UHFFFAOYSA-N

SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

Solubility

Soluble in DMSO, not in water

Synonyms

TAK-228; TAK 228; TAK228; INK128; INK-128; INK 128; MLN0128; MLN 0128; MLN-0128; Sapanisertib.

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N

Description

The exact mass of the compound Sapanisertib is 309.1338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Research

Scientific Field: Oncology

Summary of the Application: Sapanisertib is a potent, selective ATP-competitive, dual inhibitor of mTORC1/2 . It has been used in trials studying the treatment of various types of cancer, including HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma .

Results or Outcomes: A total of 30 patients were enrolled across four cohorts. Of 30 patients evaluable for response, 4 patients achieved partial response (PR); 15 patients achieved stable disease (SD) as best response. Disease control rate (PR+SD) was 63% .

Application in Malaria Research

Scientific Field: Parasitology

Summary of the Application: Sapanisertib has been repurposed for malaria research. It displays potent in vitro asexual blood stage, prophylactic liver stage, and transmission-blocking antiplasmodial activity .

Results or Outcomes: Oral administration of sapanisertib to a mouse model of P. falciparum infection effectively cleared blood stage parasites .

Sapanisertib is a potent inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). It is chemically classified as a 4-amino-pyrazolopyrimidine derivative, specifically designed to interfere with the mTOR signaling pathway, which plays a critical role in cell growth, proliferation, and survival. The compound has shown promise in preclinical studies for its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of other chemotherapeutic agents, such as carboplatin and paclitaxel .

Sapanisertib acts by inhibiting mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two complexes: mTORC1 and mTORC2. Both complexes play a role in various cellular processes, including protein synthesis, metabolism, and cell cycle progression [].

Sapanisertib's ability to target both mTORC1 and mTORC2 disrupts these vital processes in cancer cells. By inhibiting mTORC1, it suppresses protein synthesis and cell cycle progression. Additionally, by inhibiting mTORC2, it hinders cell survival and angiogenesis (blood vessel formation) essential for tumor growth [, ].

Sapanisertib primarily functions through its interaction with the mTOR complexes. Upon binding to the mTORC1 and mTORC2, it disrupts their activity, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival. This inhibition results in reduced protein synthesis and ultimately promotes apoptosis in cancer cells. The compound has been characterized by its ability to form hydrogen bonds with critical residues within the active sites of these kinases .

Sapanisertib exhibits significant biological activity against various cancer types, including renal cell carcinoma and endometrial cancer. In vitro studies have demonstrated that it can restore sensitivity to platinum-based chemotherapies by inhibiting pathways that lead to drug resistance. Additionally, it has shown anti-angiogenic effects, which further enhance its potential as an anticancer agent . The compound has also been effective against specific kinases such as Plasmodium falciparum protein kinase G (PfPKG) and Plasmodium vivax phosphatidylinositol 4-kinase beta (PvPI4Kβ), indicating its broad-spectrum kinase inhibition capabilities .

  • Formation of the pyrazolopyrimidine core: This involves cyclization reactions that create the pyrazolopyrimidine scaffold.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for enhancing potency and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Detailed synthetic routes can vary, but they generally focus on optimizing yield and minimizing byproducts .

Sapanisertib is currently being investigated for its therapeutic potential in several clinical settings:

  • Cancer Treatment: Primarily targeted at tumors with aberrant mTOR signaling pathways.
  • Combination Therapy: Used in conjunction with other chemotherapeutic agents like carboplatin and paclitaxel to enhance treatment efficacy.
  • Preclinical Studies: Evaluated for effectiveness against various solid tumors, including glioblastoma and hepatocellular carcinoma .

Interaction studies of sapanisertib have revealed its capability to inhibit several kinases beyond mTOR, including PfPKG and PvPI4Kβ. These interactions are characterized by low half-maximal inhibitory concentration (IC50) values, indicating strong binding affinity. For example, sapanisertib demonstrated an IC50 of 20 nM against PfPKG and 4 nM against PvPI4Kβ. These findings suggest that sapanisertib may have polypharmacological effects, potentially targeting multiple pathways involved in tumorigenesis .

Sapanisertib shares structural similarities with several other compounds that inhibit the mTOR pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionUnique Features
SapanisertibInhibits mTORC1/2Potent against both mTOR complexes; broad kinase inhibition
RapamycinInhibits mTORC1Primarily affects mTORC1; less effective against mTORC2
EverolimusInhibits mTORC1Similar to rapamycin but with improved pharmacokinetics
AZD8055Dual inhibitor of mTORC1/2Less selective than sapanisertib; broader spectrum of action
MLN0128 (another name for sapanisertib)Inhibits mTORC1/2Demonstrated clinical efficacy in various cancers

Sapanisertib stands out due to its dual inhibition of both mTOR complexes and its demonstrated ability to enhance the efficacy of other chemotherapeutics while maintaining a manageable safety profile .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

309.13380813 g/mol

Monoisotopic Mass

309.13380813 g/mol

Heavy Atom Count

23

Appearance

White to off white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JGH0DF1U03

Wikipedia

Sapanisertib
Pigment_Orange_13

Dates

Modify: 2023-08-15
1: Maiso P, Liu Y, Morgan B, Azab A, Ren P, Martin MB, Zhang Y, Liu Y, Sacco A, Ngo H, Azab F, Quang P, Rodig SJ, Lin CP, Roccaro A, Rommel C, Ghobrial IM. Defining the role of TORC1 and TORC2 in multiple myeloma. Blood. 2011 Nov 1. [Epub ahead of print] PubMed PMID: 22045983.

Explore Compound Types